molecular formula C10H18N2O2 B1376517 2-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1204405-68-4

2-Boc-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1376517
CAS No.: 1204405-68-4
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-UHFFFAOYSA-N
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Description

2-Boc-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its unique structural properties, which make it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of a suitable diazabicyclo compound with a Boc-protecting reagent. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed:

    Substitution: The primary amine derivative.

    Oxidation: Oxidized derivatives depending on the specific conditions.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Boc-2,6-diazabicyclo[3.2.0]heptane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Boc-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to its intended application.

Comparison with Similar Compounds

    2,6-Diazabicyclo[3.2.0]heptane: Lacks the Boc protecting group, making it more reactive.

    2-Boc-2,5-diazabicyclo[2.2.1]heptane: Features a different bicyclic structure, leading to variations in reactivity and applications.

Uniqueness: 2-Boc-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure combined with the Boc protecting group. This combination provides stability during reactions and versatility in synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 2
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 3
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 4
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 5
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 6
2-Boc-2,6-diazabicyclo[3.2.0]heptane

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